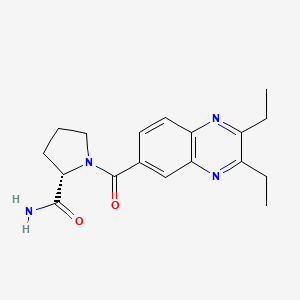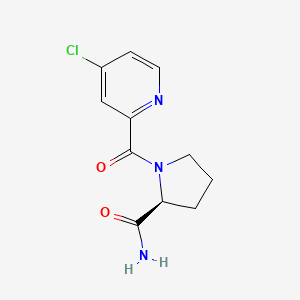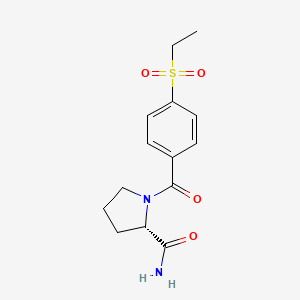
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide, also known as CX-717, is a compound that belongs to the family of ampakines. Ampakines are drugs that enhance the activity of AMPA receptors in the brain, which are responsible for regulating the excitability of neurons. CX-717 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用机制
The mechanism of action of (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide involves the enhancement of AMPA receptor activity in the brain. AMPA receptors are responsible for regulating the excitability of neurons and are involved in various cognitive processes such as learning and memory. By enhancing the activity of AMPA receptors, this compound can improve cognitive function and enhance memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. This compound can increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in various cognitive processes such as learning and memory. This compound can also increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood and motivation.
实验室实验的优点和局限性
One advantage of (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide is that it has been extensively studied in animal models, and its mechanism of action is well understood. This compound is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation of this compound is that its effects on human subjects are not well understood, and further clinical studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide. One area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of research is the investigation of the long-term effects of this compound on cognitive function and memory. Additionally, the potential therapeutic applications of this compound in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD, should be further explored.
合成方法
The synthesis of (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide involves the reaction of 2-cyclopropylacetylpyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound. The synthesis of this compound is relatively simple and can be carried out on a large scale.
科学研究应用
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In animal studies, this compound has been shown to improve cognitive function, enhance memory, and increase attention span. This compound has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and drug addiction.
属性
IUPAC Name |
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-10(14)8-2-1-5-12(8)9(13)6-7-3-4-7/h7-8H,1-6H2,(H2,11,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUDGOFYZBMPTE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7342781.png)
![methyl 2-[3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]carbamoyl]furan-2-yl]acetate](/img/structure/B7342795.png)
![[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7342800.png)
![(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7342827.png)
![(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342828.png)
![(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342831.png)


![(2S)-1-[2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342841.png)

![(2S)-1-[4-[ethyl(propan-2-yl)amino]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342848.png)
![(2S)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7342863.png)
![(2S)-1-[4-(cyclopropylcarbamoyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342866.png)
![(2S)-1-[2-(7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342868.png)